1-(4-Bromophenyl)-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole
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Overview
Description
1-(4-Bromophenyl)-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromoaniline and 3,5-dimethoxybenzaldehyde.
Formation of Hydrazone: The 4-bromoaniline is reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with 3,5-dimethoxybenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromophenyl)-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole: Similar structure but with a methyl group instead of bromine.
1-(4-Fluorophenyl)-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole: Similar structure but with a fluorine atom instead of bromine.
Properties
CAS No. |
71565-94-1 |
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Molecular Formula |
C16H14BrN3O2 |
Molecular Weight |
360.20 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C16H14BrN3O2/c1-21-14-7-11(8-15(9-14)22-2)16-18-10-19-20(16)13-5-3-12(17)4-6-13/h3-10H,1-2H3 |
InChI Key |
FTPYKKKIKYSFGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC=NN2C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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